molecular formula C10H9NO2 B3176405 2-Cyanomethyl-5-methylbenzoic acid CAS No. 99184-74-4

2-Cyanomethyl-5-methylbenzoic acid

Cat. No. B3176405
CAS RN: 99184-74-4
M. Wt: 175.18 g/mol
InChI Key: LYBVAXQPUFFPSQ-UHFFFAOYSA-N
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Patent
US07501412B2

Procedure details

6-Methyl-2-hydroxyimino-1-indanone (37 g) and sodium hydroxide (19.7 g) were dissolved in water (287 mL), and p-toluenesulfonyl chloride (44.3 g) was added with stirring at 50° C. After the completion of the reaction, aqueous citric acid solution was added to acidify the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated. Ether was added to the precipitated crystals, and the crystals were collected by filtration to give 2-cyanomethyl-5-methylbenzoic acid (16.3 g).
Name
6-Methyl-2-hydroxyimino-1-indanone
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Name
Quantity
287 mL
Type
solvent
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[N:12]O)[C:8]2=[O:11])=[CH:4][CH:3]=1.[OH-].[Na+].C1(C)C=CC(S(Cl)(=O)=[O:23])=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O>[C:7]([CH2:6][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:10][C:9]=1[C:8]([OH:11])=[O:23])#[N:12] |f:1.2|

Inputs

Step One
Name
6-Methyl-2-hydroxyimino-1-indanone
Quantity
37 g
Type
reactant
Smiles
CC1=CC=C2CC(C(C2=C1)=O)=NO
Name
Quantity
19.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
287 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
44.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
Ether was added to the precipitated crystals
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=C(C(=O)O)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.